molecular formula C12H9NO5S B374940 (Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid CAS No. 423155-37-7

(Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

Cat. No. B374940
CAS RN: 423155-37-7
M. Wt: 279.27g/mol
InChI Key: MZSRWWSWAXQZHC-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, also known as HDTA, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound possesses a unique chemical structure that makes it an attractive candidate for use in scientific research. In

Scientific Research Applications

Antimicrobial Activity

The antibacterial properties of (Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid derivatives were highlighted in several studies. These compounds demonstrated significant activity against Gram-positive bacteria, with some showing comparable or superior activity to reference drugs like oxacillin and cefuroxime (Nazar Trotsko et al., 2018). Another study reported on the synthesis and antimicrobial evaluation of thiazolidine-2,4-dione derivatives, noting their moderate antibacterial and antifungal activities, which underscore the potential of these compounds in addressing microbial infections (S. Alegaon et al., 2013).

Anti-inflammatory and Analgesic Activities

Compounds based on the thiazolidine-2,4-dione structure have also been explored for their anti-inflammatory and analgesic potentials. A study synthesized imidazolyl acetic acid derivatives with significant anti-inflammatory activity, suggesting these compounds could serve as new leads for non-steroidal anti-inflammatory drugs (NSAIDs) (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).

Anticonvulsant Properties

Thiazolidine derivatives have shown promise in anticonvulsant research, with certain compounds exhibiting significant activity in models of seizures. This research direction not only opens new avenues for the treatment of convulsive disorders but also provides insights into the design of novel anticonvulsant agents (M. Mishchenko et al., 2020).

properties

IUPAC Name

2-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-8-4-2-1-3-7(8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSRWWSWAXQZHC-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

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